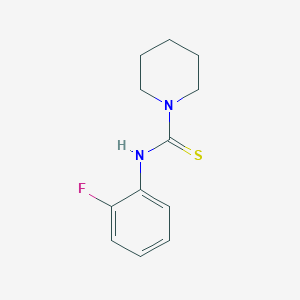

![molecular formula C18H22N4O4 B5518993 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

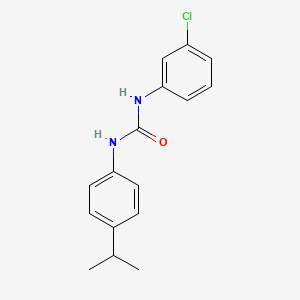

The compound belongs to a class of chemicals characterized by the presence of imidazolidine, acetamide, and indole moieties. These functional groups are commonly found in bioactive molecules with a range of pharmaceutical properties. The compound's structure suggests it could be of interest in medicinal chemistry and drug design due to the therapeutic potential of its constituent groups.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, derivatives of imidazolidine and acetamide have been synthesized by reacting thione derivatives with chloroacetamide compounds under specific conditions to yield desired products (M. Duran & M. Canbaz, 2013).

Molecular Structure Analysis

Structural analysis of similar compounds is often conducted using techniques like NMR, FTIR, MS, and elemental analysis to confirm the chemical structure. The planarity and dihedral angles within molecules, as well as hydrogen bonding patterns, play significant roles in determining their chemical reactivity and biological activity (K. Sethusankar et al., 2002).

Chemical Reactions and Properties

Compounds within this class may undergo various chemical reactions, including protonation, to affect their physical and chemical properties. The protonation sites and pKa values can significantly influence their solubility, stability, and interaction with biological targets (M. Duran & M. Canbaz, 2013).

科学的研究の応用

Gastric H+/K(+)-ATPase Inhibitors

A study by Yamakawa et al. (1991) focused on the synthesis and examination of 2-[(2-imidazolylsulfinyl)methyl]anilines, which included various substitutions on imidazole and aniline rings. These compounds demonstrated significant inhibitory effects on H+/K(+)-ATPase and antisecretory activity against histamine-stimulated gastric acid secretions. Some derivatives showed potent enzyme inhibitory activity and were effective against gastric acid secretion after oral administration, suggesting potential applications in gastric acid-related disorders (Yamakawa et al., 1991).

Anticancer Activities

Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested them for anticancer activities. These compounds exhibited reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines. This research highlights the potential of such compounds in cancer treatment (Duran & Demirayak, 2012).

Corrosion Inhibition

Research conducted by Cruz et al. (2004) evaluated the electrochemical behavior of imidazoline and its derivatives as corrosion inhibitors in acidic media. The study found that imidazoline demonstrated good corrosion inhibition efficiency, highlighting its potential application in protecting metals against corrosion in acidic environments (Cruz et al., 2004).

Antioxidant and Anti-Inflammatory Properties

A study by Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated their anti-inflammatory and antioxidant activities. Certain compounds exhibited significant antioxidant and anti-inflammatory activities, suggesting their potential use in treating inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).

特性

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-21-15(17(24)22(2)18(21)25)9-16(23)19-7-6-11-10-20-14-5-4-12(26-3)8-13(11)14/h4-5,8,10,15,20H,6-7,9H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNGEPUTTQAPAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)NCCC2=CNC3=C2C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

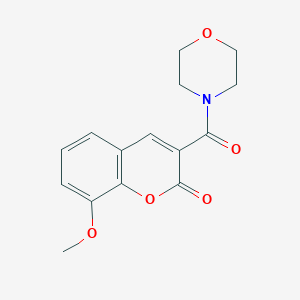

![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)

![ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5518949.png)

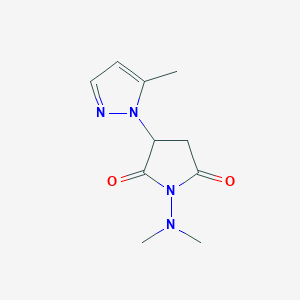

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)

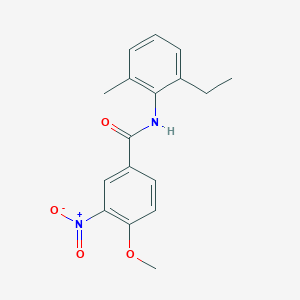

![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)

![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)

![3-[(3-chlorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5519015.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)